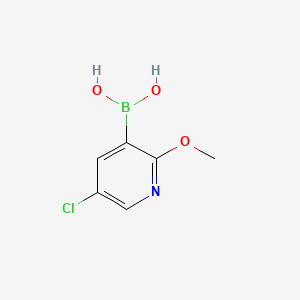
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number 1391497-31-6 . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular formula of “®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” is C8H10Cl2FN . The InChI code is 1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis
“®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” has a molecular weight of 210.08 . It is stored in a sealed, dry environment at room temperature . The physical form of the compound is liquid .Applications De Recherche Scientifique
Molecular Imaging with Organic Fluorophores
Organic fluorophores, including compounds related to (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, have significant applications in molecular imaging, particularly for in vivo cancer diagnosis. Optical imaging with fluorophores, utilizing relatively inexpensive and portable equipment, enables real-time detection of cancer. Despite their potential, the toxicity of fluorophores is a critical concern that requires thorough investigation to ensure their safe administration to patients. The review by Alford et al. (2009) discusses the toxicity of 19 widely used fluorophores in molecular imaging, highlighting the need for detailed information on cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity. The study emphasizes that the fluorophore doses used in molecular imaging are typically much lower than the toxic doses described in the literature, suggesting a pathway towards safe application in patients (Alford et al., 2009).
Chemosensors for Analyte Detection
Fluorescent chemosensors based on compounds similar to (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride have shown promise in detecting a variety of analytes. Roy (2021) reviewed the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP), which have been used to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. This research underscores the potential of such compounds in developing more sensitive and selective chemosensors for various applications, including environmental monitoring and medical diagnostics (Roy, 2021).
Hydrophilic Interaction Chromatography
The application of hydrophilic interaction chromatography (HILIC) in separating polar, weakly acidic, or basic samples highlights another research area where compounds like (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride could be relevant. Jandera (2011) discussed the use of various columns and mobile phases in HILIC, emphasizing its value in separating peptides, proteins, oligosaccharides, drugs, metabolites, and natural compounds. The review points towards the complementary nature of HILIC to other chromatographic methods and its potential in two-dimensional applications for complex sample analysis (Jandera, 2011).
Aqueous Fluoroalkylation Reactions
Fluoroalkylation reactions in aqueous media represent a significant advance in incorporating fluorinated or fluoroalkylated groups into target molecules, a process relevant to the broader family of compounds including (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. Song et al. (2018) highlighted the progress in developing mild, environment-friendly fluoroalkylation methods, noting the importance of such reactions in creating pharmaceuticals, agrochemicals, and functional materials with enhanced properties. This review emphasizes the environmental benefits and the potential for green chemistry innovations in fluoroalkylation processes (Song et al., 2018).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(1R)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRSCIMJQYMNY-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704247 |
Source


|
| Record name | (1R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride | |
CAS RN |
1100575-44-7 |
Source


|
| Record name | (1R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)



![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)

